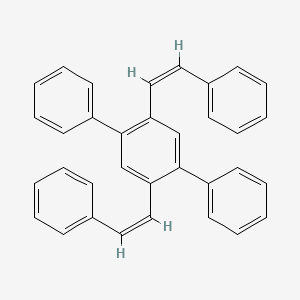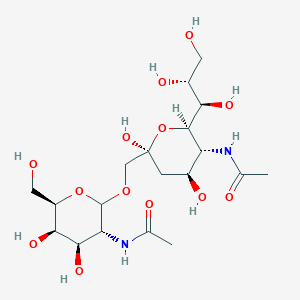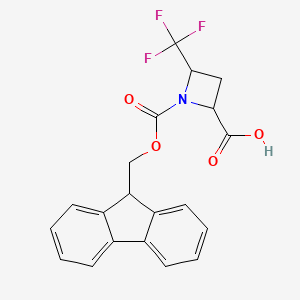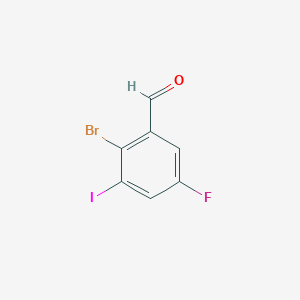
2-Bromo-4-isopropyl-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-isopropyl-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, isopropyl, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropyl-3-methylpyridine typically involves the bromination of 4-isopropyl-3-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-4-isopropyl-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of 4-isopropyl-3-methylpyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 4-isopropyl-3-methylpyridine-2-carboxylic acid or 4-isopropyl-3-methylpyridine-2-aldehyde.
Reduction: Formation of 2-bromo-4-isopropyl-3-methylpiperidine.
科学研究应用
2-Bromo-4-isopropyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-4-isopropyl-3-methylpyridine depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Isopropyl-3-methylpyridine: Lacks the bromine atom, limiting its reactivity in nucleophilic substitution reactions.
2-Bromo-3-methylpyridine: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
2-Bromo-4-isopropyl-3-methylpyridine is unique due to the combination of bromine, isopropyl, and methyl groups on the pyridine ring. This unique structure imparts specific reactivity and properties, making it valuable for targeted chemical synthesis and research applications.
属性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC 名称 |
2-bromo-3-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3 |
InChI 键 |
HQEJATNYPMTXOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)




